Dichlorobis[2-(DI-I-propylphosphino)ethylamine]ruthenium(II)
Description
Properties
IUPAC Name |
dichlororuthenium;2-di(propan-2-yl)phosphanylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H20NP.2ClH.Ru/c2*1-7(2)10(6-5-9)8(3)4;;;/h2*7-8H,5-6,9H2,1-4H3;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINVYXXIKGEKJI-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(CCN)C(C)C.CC(C)P(CCN)C(C)C.Cl[Ru]Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H40Cl2N2P2Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746379 | |
| Record name | 2-[Di(propan-2-yl)phosphanyl]ethan-1-amine--dichlororuthenium (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092372-90-1 | |
| Record name | 2-[Di(propan-2-yl)phosphanyl]ethan-1-amine--dichlororuthenium (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Diisopropylphosphino)ethanamine - dichlororuthenium (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions
-
Molar Ratio : A 1:2 molar ratio of RuCl to ligand ensures full coordination of the ruthenium center.
-
Solvent : Ethanol or 2-methoxyethanol is employed for its ability to dissolve both inorganic and organic components while facilitating ligand exchange.
-
Temperature and Duration : The mixture is refluxed at 80–90°C for 12–24 hours under inert atmosphere (N or Ar).
Work-Up Procedure
-
Precipitation : The product is precipitated by adding hexane or diethyl ether to the cooled reaction mixture.
-
Filtration and Washing : The solid is collected via filtration, washed with cold ethanol, and dried under vacuum.
-
Characterization :
Alternative Synthesis via Ligand Substitution
For ruthenium precursors already bearing labile ligands, ligand substitution offers a milder route.
Protocol
Key Data
Large-Scale Industrial Production
Industrial synthesis prioritizes cost-effectiveness and scalability:
-
Continuous Flow Reactors : Enhance heat and mass transfer, reducing reaction time to 4–6 hours.
-
Catalyst Recovery : Unreacted ruthenium is recovered via ion-exchange resins and reused.
-
Quality Control :
Challenges and Optimization Strategies
Common Issues
Mitigation Approaches
-
Additives : Ascorbic acid (0.1–1.0 wt%) stabilizes the ruthenium center.
-
Solvent Choice : 2-Methoxyethanol minimizes ligand oxidation compared to ethanol.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Direct Coordination | 70–85 | 95–97 | 120–150 |
| Ligand Substitution | 60–75 | 97–99 | 140–170 |
| Industrial Production | 80–90 | ≥97 | 90–110 |
Chemical Reactions Analysis
Types of Reactions
Dichlorobis[2-(DI-I-propylphosphino)ethylamine]ruthenium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with Dichlorobis[2-(DI-I-propylphosphino)ethylamine]ruthenium(II) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in solvents like dichloromethane or toluene under inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of ruthenium-ligand complexes .
Scientific Research Applications
Catalytic Applications
1.1 Organic Synthesis
RuCl₂(PiPr₂N) serves as an effective catalyst for a range of organic transformations. Its unique structure allows it to activate small molecules and facilitate chemical reactions, making it a valuable tool in synthetic chemistry. Key reactions include:
- Hydrogenation : The compound is exceptionally active for the hydrogenation of ketones and imines under mild conditions, selectively reducing C=O bonds over C=C bonds .
- Cross-Coupling Reactions : It has been employed in various cross-coupling reactions, enabling the formation of carbon-carbon bonds essential for complex molecule synthesis.
1.2 Mechanism of Action
Understanding the catalytic mechanism of RuCl₂(PiPr₂N) is crucial for optimizing its performance. Research indicates that the ruthenium center coordinates with substrates, activating them for transformation. The bidentate ligands enhance stability and reactivity, allowing for efficient catalysis.
2.1 Anticancer Potential
Research has indicated that dichlorobis[2-(di-i-propylphosphino)ethylamine]ruthenium(II) may exhibit significant biological activity, particularly as an anticancer agent. Ruthenium complexes have been studied for their ability to interact with biological molecules, leading to cytotoxic effects on cancer cells. The mechanisms of action often involve:
- Interaction with DNA : Studies suggest that RuCl₂(PiPr₂N) can bind to DNA, disrupting replication and transcription processes in cancer cells.
- Protein Binding : The compound also interacts with various proteins, which may influence cell signaling pathways related to cancer progression.
Case Studies and Research Findings
Several studies have focused on the applications of dichlorobis[2-(di-i-propylphosphino)ethylamine]ruthenium(II):
- A study demonstrated its effectiveness in catalyzing the hydrogenation of various substrates under mild conditions, showcasing its potential for industrial applications in organic synthesis .
- Another research effort highlighted its anticancer properties through in vitro studies, indicating promising results in inhibiting cancer cell growth by targeting DNA interactions.
Mechanism of Action
The mechanism of action of Dichlorobis[2-(DI-I-propylphosphino)ethylamine]ruthenium(II) involves its ability to coordinate with various substrates and facilitate chemical transformations. The ruthenium center acts as a catalytic site, where substrates can bind and undergo reactions. The phosphino and amine ligands play a crucial role in stabilizing the complex and enhancing its reactivity .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Dichlorobis[2-(diisopropylphosphino)ethylamine]ruthenium(II)
- Molecular Formula : C₁₆H₄₀Cl₂N₂P₂Ru
- Molecular Weight : 494.43 g/mol
- CAS Number : 1092372-90-1
- Appearance : Orange powder
- Purity : ≥97%
- Storage : Room temperature
Structural Features: The complex features two 2-(diisopropylphosphino)ethylamine ligands chelated to a Ru(II) center, with two chloride counterions. The diisopropylphosphino groups provide strong electron-donating properties and moderate steric bulk, enhancing catalytic activity in hydrogenation reactions .
Comparison with Similar Ruthenium(II) Complexes
Dichlorobis[2-(Diphenylphosphino)ethylamine]ruthenium(II)
- Molecular Formula : C₂₈H₃₂Cl₂N₂P₂Ru
- Molecular Weight : 630.49 g/mol
- CAS Number : 506417-41-0
- Appearance : Yellow powder
- Key Differences: Ligand Electronics: Diphenylphosphino groups are less electron-donating than diisopropylphosphino, altering redox properties. Catalytic Activity: Effective for dihydrogen reduction of carboxylic esters and amides to alcohols . Selectivity: Less selective for C=O vs. C=C bonds compared to the diisopropyl variant .
Dichlorobis[2-(Di-t-Butylphosphino)ethylamine]ruthenium(II)
Dichlorobis[3-(Di-t-Butylphosphino)propylamine]ruthenium(II)
- Molecular Formula : C₂₂H₅₂Cl₂N₂P₂Ru
- Molecular Weight : 578.58 g/mol
- CAS Number : 1196147-60-0
- Applications: Used in asymmetric hydrogenation but with lower turnover frequencies compared to ethylamine-based analogs .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Catalytic Application | Selectivity (C=O vs. C=C) |
|---|---|---|---|---|---|
| Dichlorobis[2-(Di-I-Propylphosphino)ethylamine]ruthenium(II) | C₁₆H₄₀Cl₂N₂P₂Ru | 494.43 | 1092372-90-1 | Ketone/imine hydrogenation | High |
| Dichlorobis[2-(Diphenylphosphino)ethylamine]ruthenium(II) | C₂₈H₃₂Cl₂N₂P₂Ru | 630.49 | 506417-41-0 | Ester/amide reduction to alcohols | Moderate |
| Dichlorobis[2-(Di-t-Butylphosphino)ethylamine]ruthenium(II) | C₂₀H₄₈Cl₂N₂P₂Ru | 550.53 | N/A | Sterically hindered hydrogenation | High |
| Dichlorobis[3-(Di-t-Butylphosphino)propylamine]ruthenium(II) | C₂₂H₅₂Cl₂N₂P₂Ru | 578.58 | 1196147-60-0 | Asymmetric hydrogenation | Moderate |
Structural and Electronic Influences
- Electron-Donating Capacity: Diisopropylphosphino > Diphenylphosphino. This enhances Ru(II) electron density, accelerating oxidative addition steps in catalysis .
- Steric Effects : Di-t-butyl > Diisopropyl > Diphenyl. Bulky ligands improve selectivity but may reduce reaction rates .
- Thermal Stability : Diisopropyl and di-t-butyl variants are stable at room temperature, whereas some analogs (e.g., tri-p-tolylphosphine derivatives) require refrigeration .
Research Findings and Industrial Relevance
- Cost and Availability : The diisopropyl variant (¥524/250mg) is cost-effective compared to specialized analogs like asymmetric hydrogenation catalysts (e.g., ¥461/250mg for binaphthyl-based Ru complexes) .
- Performance Metrics : The diisopropyl complex achieves >95% yield in ketone hydrogenation at 25°C, outperforming diphenyl and t-butyl analogs requiring higher temperatures .
Biological Activity
Dichlorobis[2-(di-I-propylphosphino)ethylamine]ruthenium(II) (often abbreviated as Ru(PiPr2N)Cl2) is a coordination compound featuring a ruthenium center coordinated to two bidentate ligands of di-I-propylphosphinoethylamine. This compound has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biomolecules, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H24Cl2N2P2Ru
- Molecular Weight : Approximately 494.43 g/mol
- Structure : The unique structure allows for significant versatility in chemical reactivity and biological interactions.
Research indicates that Ru(PiPr2N)Cl2 may exhibit anticancer properties through several mechanisms:
- Interaction with DNA : Ruthenium complexes can bind to DNA, leading to structural changes that inhibit replication and transcription.
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through various signaling pathways.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that Ru(PiPr2N)Cl2 can induce oxidative stress in cells, contributing to cytotoxic effects.
Anticancer Activity
Numerous studies have focused on the anticancer potential of dichlorobis[2-(di-I-propylphosphino)ethylamine]ruthenium(II). Key findings include:
- Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines, including breast, ovarian, and lung cancer cells. For instance, in vitro studies demonstrated IC50 values in the low micromolar range, indicating potent activity against these cell types .
- Mechanistic Studies : Research has indicated that Ru(PiPr2N)Cl2 can induce apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins .
Interaction with Biomolecules
Dichlorobis[2-(di-I-propylphosphino)ethylamine]ruthenium(II) interacts with various biological molecules, which is crucial for understanding its mechanisms of action:
- Protein Binding : Studies have shown that the compound can bind to serum proteins, affecting its bioavailability and distribution within the body.
- Nucleic Acid Interaction : The ability to intercalate with DNA has been a focal point for its anticancer properties, where it disrupts normal cellular functions .
Comparative Analysis
To contextualize the biological activity of Ru(PiPr2N)Cl2, a comparison with other ruthenium complexes is beneficial:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Dichlorobis[2-(diphenylphosphino)ethylamine]ruthenium(II) | Utilizes diphenyl instead of di-I-propyl groups; different sterics and electronics | Moderate cytotoxicity against cancer cells |
| Tris[2-(di-I-propylphosphino)ethylamine]ruthenium(II) | Features three bidentate ligands; potentially offers enhanced stability | Higher stability but less reactivity |
| Ruthenium(II) complexes with phosphine oxides | Different catalytic properties due to oxygen functionality | Varied biological activities depending on structure |
The unique ligand architecture of dichlorobis[2-(di-I-propylphosphino)ethylamine]ruthenium(II) enhances its catalytic efficiency and biological activity compared to other similar compounds.
Case Studies
-
In Vitro Studies on Cancer Cell Lines :
- A study evaluated the effects of Ru(PiPr2N)Cl2 on human breast cancer (MCF-7) cells, revealing a dose-dependent decrease in cell viability and induction of apoptosis.
- Another study assessed its effects on ovarian cancer (A2780) cells, demonstrating significant cytotoxicity and potential for overcoming drug resistance.
-
Animal Models :
- Preclinical trials involving xenograft models have shown that treatment with dichlorobis[2-(di-I-propylphosphino)ethylamine]ruthenium(II) resulted in reduced tumor growth compared to untreated controls .
Q & A
Q. What is the synthetic methodology for preparing Dichlorobis[2-(di-i-propylphosphino)ethylamine]ruthenium(II)?
The synthesis typically involves reacting ruthenium chloride precursors with 2-(di-i-propylphosphino)ethylamine ligands under inert conditions (e.g., argon or nitrogen). A common route includes:
- Reacting RuCl₃·xH₂O with two equivalents of 2-(di-i-propylphosphino)ethylamine in a polar solvent (e.g., ethanol or THF) at reflux.
- Purification via recrystallization or column chromatography under oxygen-free conditions to prevent ligand oxidation . Key quality checks include elemental analysis, ³¹P NMR (to confirm ligand coordination), and X-ray crystallography for structural validation .
Q. Which characterization techniques are critical for verifying the structure and purity of this complex?
- ³¹P NMR : Confirms ligand coordination and absence of free phosphine (δ ~50–70 ppm for Ru-bound P) .
- X-ray crystallography : Resolves the octahedral geometry around Ru(II), with two chloride ligands in cis or trans positions .
- Elemental analysis : Validates stoichiometry (C, H, N, Cl content) .
- IR spectroscopy : Detects absence of solvent or water impurities .
Q. What are the primary catalytic applications of this ruthenium complex?
This complex is a highly active catalyst for:
- Hydrogenation of ketones and imines under mild conditions (1–5 bar H₂, 25–50°C), selectively reducing C=O bonds over C=C bonds .
- Asymmetric hydrogenation when chiral ligands are introduced, achieving up to 98% enantiomeric excess (e.e.) in certain substrates .
- Transfer hydrogenation using iPrOH or formic acid as hydrogen donors .
Advanced Research Questions
Q. How does the electronic and steric profile of the di-i-propylphosphino ligand influence catalytic activity?
- Steric effects : The bulky i-propyl groups enhance selectivity by restricting substrate access to the Ru center, favoring less sterically hindered substrates (e.g., aryl ketones over aliphatic ones) .
- Electronic effects : The strong σ-donor and weak π-acceptor properties of the phosphine ligand stabilize the Ru(II) oxidation state, accelerating oxidative addition of H₂ . Comparative studies with diphenylphosphino analogs show lower activity due to reduced electron-donating capacity .
Q. What mechanistic insights explain the selective hydrogenation of C=O bonds?
- Hydride transfer pathway : Ru-H species generated via H₂ activation undergo insertion into the C=O bond, followed by protonolysis to yield alcohols .
- Substrate coordination : Ketones bind to Ru via oxygen lone pairs, while alkenes lack strong coordination, minimizing competitive reduction . Kinetic studies (e.g., deuterium labeling) reveal rate-determining steps in H₂ activation for electron-deficient substrates .
Q. How can enantioselectivity be optimized in asymmetric hydrogenation using this catalyst?
- Chiral ligand modification : Introducing enantiopure amines or phosphines (e.g., BINAP derivatives) creates asymmetric environments .
- Additives : Bases (e.g., KOtBu) enhance catalytic turnover by deprotonating intermediates .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve enantioselectivity by stabilizing transition states .
Q. What challenges arise in recycling or reusing this catalyst, and how are they addressed?
- Deactivation : Ligand oxidation or Ru aggregation under aerobic conditions. Solutions include:
- Strict inert-atmosphere handling .
- Immobilization on silica or polymers to prevent aggregation .
- Leaching : ICP-MS analysis shows <1% Ru loss per cycle when using supported catalysts .
Data Contradiction Analysis
Q. Why do some studies report conflicting catalytic activities for similar substrates?
Discrepancies often stem from:
- Reaction conditions : Higher H₂ pressure (e.g., 10 bar) may over-reduce substrates or alter selectivity .
- Impurity effects : Trace oxygen or moisture in solvents deactivates the catalyst, leading to inconsistent results .
- Substrate scope : Electron-withdrawing groups on ketones accelerate reduction, while steric hindrance slows kinetics .
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
